molecular formula C10H14N2O B1407831 6-(oxan-4-yl)pyridin-3-amine CAS No. 1373148-09-4

6-(oxan-4-yl)pyridin-3-amine

Cat. No. B1407831
Key on ui cas rn: 1373148-09-4
M. Wt: 178.23 g/mol
InChI Key: AVILKEXHTHNAIW-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

After 1.0M toluene-solution (9.8 ml) of lithium bis(trimethylsilyl)amide was added to bis(dibenzylideneacetone)palladium (0) (67 mg) and tri-tert-butylphosphine tetrafluoroborate (118 mg) at 70° C. under an atmosphere of nitrogen, a toluene solution (8.2 ml) of 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine (1.97 g) was added dropwise and stirred at the same temperature for 0.5 hour. Next, the reaction solution was cooled to room temperature, 1.0M tetrahydrofuran-solution (7.0 ml) of tetrabutylammonium fluoride was added and stirred at the same temperature for 1.5 hours. After completion of the reaction, a saturated aqueous solution of sodium bicarbonate was added and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give the titled compound (1.1 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
118 mg
Type
reactant
Reaction Step Four
Quantity
67 mg
Type
catalyst
Reaction Step Four
Quantity
9.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].F[B-](F)(F)F.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:30]1[CH:31]=[CH:32][C:33]([CH:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[N:34][CH:35]=1.[F-].C([N+:47](CCCC)(CCCC)CCCC)CCC.C(=O)(O)[O-].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCCC1.C1(C)C=CC=CC=1>[O:39]1[CH2:40][CH2:41][CH:36]([C:33]2[N:34]=[CH:35][C:30]([NH2:47])=[CH:31][CH:32]=2)[CH2:37][CH2:38]1 |f:0.1,2.3,5.6,7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.97 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1CCOCC1
Name
Quantity
8.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
118 mg
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
67 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
9.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O1CCC(CC1)C1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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